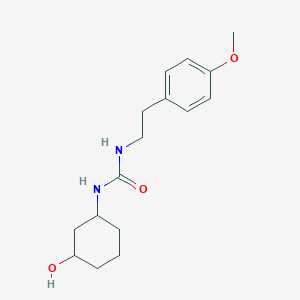

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are known to play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.

Applications De Recherche Scientifique

Molecular Interaction Studies

- Detection and Interaction with Analytes : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism in its fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions due to its anion-stabilizing capability and formation of strong hydrogen bonds (Bohne et al., 2005).

- DNA Interaction : Schiff bases containing urea derivatives have been studied for their interaction with DNA, showing potential for applications in molecular biology and genetics (Ajloo et al., 2015).

Materials Science

- Nonlinear Optical Materials : Configurationally locked polyene-based chromophores, related to urea derivatives, have been synthesized for nonlinear optical applications, indicating potential uses in optical devices and materials science (Kwon et al., 2006).

Chemical Synthesis and Environmental Studies

- Synthesis of Novel Compounds : Studies have explored the synthesis of cyclic dipeptidyl ureas, offering insights into the creation of new chemical entities for further research and development (Sañudo et al., 2006).

- Environmental Degradation of Pesticides : Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental fate and potential ecological impacts of similar compounds (Gatidou & Iatrou, 2011).

Pharmacological and Biomedical Research

- Urease Inhibitors : Research on urease inhibitors, including urea derivatives, emphasizes their potential for treating infections caused by urease-producing bacteria, suggesting a pharmacological application for related compounds (Kosikowska & Berlicki, 2011).

Propriétés

IUPAC Name |

1-(3-hydroxycyclohexyl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-21-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(19)11-13/h5-8,13-14,19H,2-4,9-11H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVFEDOJOCXUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)

![2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2932389.png)

![2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2932395.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole](/img/structure/B2932399.png)

![Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2932400.png)

![6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2932404.png)